molecular formula C12H12BrN3 B6634217 3-bromo-N-[(1-ethenylpyrazol-4-yl)methyl]aniline

3-bromo-N-[(1-ethenylpyrazol-4-yl)methyl]aniline

Cat. No. B6634217
M. Wt: 278.15 g/mol
InChI Key: UZRKHHILZYRZLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-[(1-ethenylpyrazol-4-yl)methyl]aniline, also known as 3-Br-VPMA, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. In

Mechanism of Action

The mechanism of action of 3-bromo-N-[(1-ethenylpyrazol-4-yl)methyl]aniline involves the inhibition of STAT3 activity. STAT3 is a transcription factor that plays a key role in the regulation of cell growth and survival. In cancer cells, STAT3 is often overactive, leading to uncontrolled growth and proliferation. 3-bromo-N-[(1-ethenylpyrazol-4-yl)methyl]aniline binds to the SH2 domain of STAT3, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-[(1-ethenylpyrazol-4-yl)methyl]aniline has a range of biochemical and physiological effects. In addition to its anti-cancer activity, 3-bromo-N-[(1-ethenylpyrazol-4-yl)methyl]aniline has been shown to have anti-inflammatory and antioxidant effects. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease, as it has been shown to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-bromo-N-[(1-ethenylpyrazol-4-yl)methyl]aniline in lab experiments is its high potency and specificity for STAT3 inhibition. This makes it a valuable tool for studying the role of STAT3 in various biological processes. However, one limitation of using 3-bromo-N-[(1-ethenylpyrazol-4-yl)methyl]aniline is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are many potential future directions for research on 3-bromo-N-[(1-ethenylpyrazol-4-yl)methyl]aniline. One area of interest is in the development of new drugs based on the structure of 3-bromo-N-[(1-ethenylpyrazol-4-yl)methyl]aniline that have even greater potency and specificity for STAT3 inhibition. Another area of research is in the development of new methods for delivering 3-bromo-N-[(1-ethenylpyrazol-4-yl)methyl]aniline to cancer cells, such as through the use of nanoparticles or other drug delivery systems. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-bromo-N-[(1-ethenylpyrazol-4-yl)methyl]aniline, as well as its potential applications in other areas of medicine and materials science.

Synthesis Methods

The synthesis of 3-bromo-N-[(1-ethenylpyrazol-4-yl)methyl]aniline involves the reaction of 4-bromoacetophenone with 4-aminopyrazole in the presence of sodium hydride and tetrahydrofuran. The resulting intermediate is then reacted with vinyl magnesium bromide to form the final product, 3-bromo-N-[(1-ethenylpyrazol-4-yl)methyl]aniline. This synthesis method has been optimized for high yield and purity, making it a reliable and efficient way to produce 3-bromo-N-[(1-ethenylpyrazol-4-yl)methyl]aniline for research purposes.

Scientific Research Applications

3-bromo-N-[(1-ethenylpyrazol-4-yl)methyl]aniline has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. One of the most promising applications of 3-bromo-N-[(1-ethenylpyrazol-4-yl)methyl]aniline is in the development of new drugs for the treatment of cancer. Studies have shown that 3-bromo-N-[(1-ethenylpyrazol-4-yl)methyl]aniline has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It works by inhibiting the activity of a protein called STAT3, which is involved in the growth and survival of cancer cells.

properties

IUPAC Name

3-bromo-N-[(1-ethenylpyrazol-4-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3/c1-2-16-9-10(8-15-16)7-14-12-5-3-4-11(13)6-12/h2-6,8-9,14H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRKHHILZYRZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=C(C=N1)CNC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-[(1-ethenylpyrazol-4-yl)methyl]aniline

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